molecular formula C15H17ClN2O2 B1669176 Climbazole CAS No. 38083-17-9

Climbazole

Cat. No.: B1669176
CAS No.: 38083-17-9
M. Wt: 292.76 g/mol
InChI Key: OWEGWHBOCFMBLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Climbazole is a topical antifungal agent that primarily targets fungi responsible for skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown high in vitro and in vivo efficacy against Malassezia spp. and P. ovale , which play a crucial role in the pathogenesis of dandruff.

Mode of Action

This compound operates by inhibiting the growth of fungi. It interferes with the biosynthesis of ergosterol , a crucial component of fungal cell membranes . Without ergosterol, the fungal cell membrane becomes compromised, leading to the death of the fungus . This antifungal agent works against the growth of Malassezia furfur by making the fungus unable to grow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for fungal epithelization . By inhibiting the synthesis of ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to fungal cell death .

Pharmacokinetics

This compound is typically administered topically . It’s important to note that the effectiveness of this compound can be influenced by factors such as the initial concentration of the drug and the ph of the environment .

Result of Action

The primary result of this compound’s action is the death of the targeted fungi, thereby treating the fungal skin infection . It kills and stops the growth of the fungi by destroying its cell membrane . On a molecular level, this compound causes the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the initial pollution load, pH value, ozone flow rate, and water quality should be considered when using ozonation as a treatment technology to remove emerging organic pollutants like this compound . Furthermore, this compound can enter the environment through the discharge of domestic, industrial, and hospital wastewaters, agricultural runoffs, and as leachates in waste-disposal sites . The presence of this compound in the environment can pose potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .

Properties

IUPAC Name

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGWHBOCFMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046555
Record name Climbazole
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URL https://comptox.epa.gov/dashboard/DTXSID6046555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38083-17-9
Record name Climbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38083-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Climbazole [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Climbazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15580
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Record name Climbazole
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Record name Climbazole
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Record name Climbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870
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Record name CLIMBAZOLE
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Synthesis routes and methods

Procedure details

The antigingivitis agent utilized in present invention is 1-imidazoyl-(p-chlorophenoxy)3-3-dimethyl 2-butanone having the structural formula: ##STR2## which is prepared by reacting 1-bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with imidazole dissolved in acetonitrile as disclosed in U.S. Pat. Nos. 3,812,142 and 3,903,287, which is made a part of this specification. This imidazoyl ketone is a water insoluble crystalline powder having a melting point of 94.5°-97.8° C. which may be obtained from the Bayer Company as Climbazole. Due to the water insolubility of this imidazole compound, it must first be solubilized in a nonionic compound prior to the addition of ionic materials in an aqueous medium.
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1-imidazoyl-(p-chlorophenoxy)3-3-dimethyl 2-butanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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